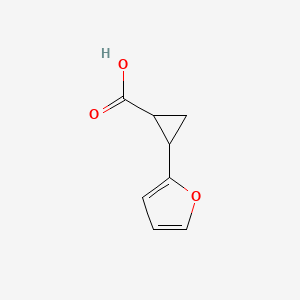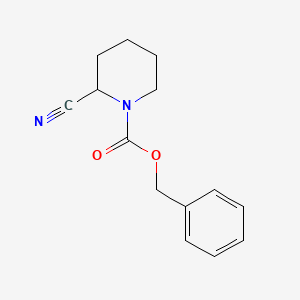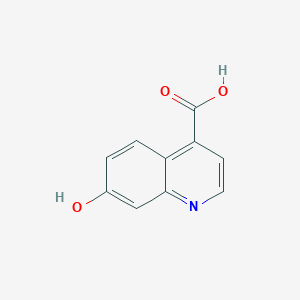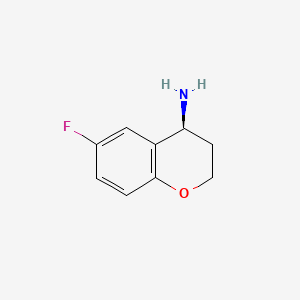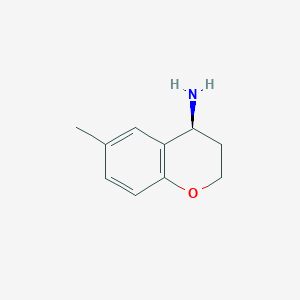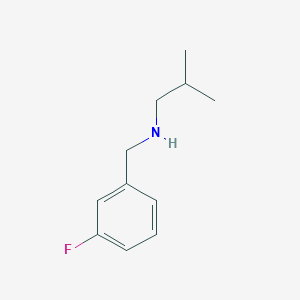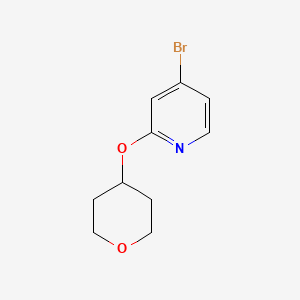
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Vue d'ensemble
Description
“4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran and methylmagnesium bromide . The reaction mixture is cooled to -60 degrees Celsius and then allowed to warm to room temperature over 6 hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Melanocortin-4 Receptor (MC4R) Agonists : Researchers have explored this compound as a potential MC4R agonist. MC4R plays a crucial role in regulating appetite, energy balance, and sexual function. Investigating its interaction with MC4R may lead to novel treatments for obesity and sexual dysfunction .
Organic Synthesis and Chemical Reactions
- Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling : 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine serves as a reactant in this coupling reaction. It enables the formation of C-C bonds, which is valuable in synthetic chemistry .
- Preparation of 4-Bromo-Phenol : At room temperature, this compound can be used to produce 4-bromo-phenol. The bromine substitution on the phenol ring provides a useful intermediate for further reactions .
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine are currently unknown. This compound is a halogenated heterocycle and is used as a building block in organic synthesis
Mode of Action
It’s known that the compound can be used to produce other compounds via reactions with strong acids . The bromine atom in the compound could potentially be reactive, allowing it to interact with its targets. More research is needed to fully understand its mode of action.
Biochemical Pathways
It’s known that tetrahydropyran derivatives, which this compound is a part of, are commonly used in organic synthesis . They are involved in the synthesis of various fragrant compounds and cyclic ethers
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
As a building block in organic synthesis, it’s likely that its effects are dependent on the specific reactions it’s involved in and the compounds it’s used to synthesize
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. For example, it’s known that the compound should be stored in a dry environment at room temperature . It’s also known that it should avoid contamination with oxidising agents as ignition may result . More research is needed to understand how other environmental factors might influence its action.
Propriétés
IUPAC Name |
4-bromo-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHBVRBLDHTPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731431 | |
| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine | |
CAS RN |
1036761-99-5 | |
| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)



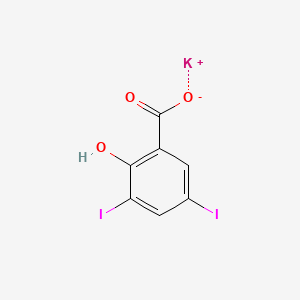
![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)
